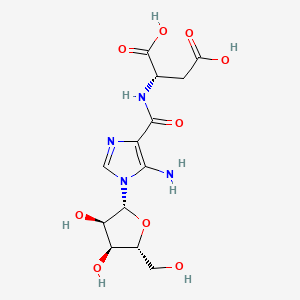
N-琥珀酰-5-氨基咪唑-4-羧酰胺核糖
描述
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is a compound that plays a significant role in the purine biosynthesis pathway. It is a metabolite of purine and is involved in the de novo synthesis of purine nucleotides. This compound is also known as SAICAriboside and is characterized by its empirical formula C13H18N4O9 and molecular weight of 374.30 g/mol .
科学研究应用
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of purine nucleotides and other related compounds.
Biology: The compound is studied for its role in purine metabolism and its involvement in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and enzyme deficiencies.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
作用机制
Target of Action
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose primarily targets the enzyme adenylosuccinate lyase (ASL or adenylosuccinase) which is responsible for metabolizing N-Succinyl-5-aminoimidazole-4-carboxamide Ribose to AICAR (ZMP) and adenylosuccinate (SAMP) to AMP .
Mode of Action
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose serves as a substrate for enzymatic purine synthesis, facilitating the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA .
Biochemical Pathways
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is involved in multiple metabolic pathways. It is an intermediate in the inosine monophosphate (IMP) conserved pathway which is responsible for de novo purine biosynthesis in all organisms . Moreover, it acts as a substrate for the synthesis of purine derivatives, including adenosine monophosphate (AMP), a key energy source in the body .
Pharmacokinetics
It is known that it can lose its phosphate group leading to the appearance of a riboside known as succinylaminoimidazolecarboxamide riboside (saicariboside or saicar) in cerebrospinal fluid, in urine, and, to a lesser extent, in plasma .
Result of Action
The result of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose action is the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA . It also facilitates the production of adenosine monophosphate (AMP), a key energy source in the body .
Action Environment
The action of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is influenced by environmental factors such as temperature and pH. It is heat sensitive and should be stored at a temperature of 2-8°C
生化分析
Biochemical Properties
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is involved in the purine biosynthesis pathway, where it acts as a substrate for the enzyme adenylosuccinate lyase. This enzyme catalyzes the conversion of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is a precursor for inosine monophosphate (IMP) synthesis . The interaction between N-Succinyl-5-aminoimidazole-4-carboxamide Ribose and adenylosuccinate lyase is essential for maintaining the balance of purine nucleotides within the cell .
Cellular Effects
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose influences various cellular processes, including cell proliferation and metabolism. It has been shown to activate pyruvate kinase isoform M2 (PKM2) in its dimeric form, which is implicated in cancer cell metabolism . The activation of PKM2 by N-Succinyl-5-aminoimidazole-4-carboxamide Ribose promotes cell survival under stress conditions, such as limited glucose availability . This compound also affects gene expression and cell signaling pathways, contributing to its role in cellular metabolism and proliferation .
Molecular Mechanism
At the molecular level, N-Succinyl-5-aminoimidazole-4-carboxamide Ribose exerts its effects through binding interactions with specific enzymes and proteins. It binds to adenylosuccinate lyase, facilitating the conversion to AICAR . Additionally, N-Succinyl-5-aminoimidazole-4-carboxamide Ribose activates PKM2 by binding to its dimeric form, enhancing its protein kinase activity and promoting cancer cell proliferation . These interactions highlight the compound’s role in regulating enzyme activity and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to heat or prolonged storage . Long-term studies have shown that N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can influence cellular function over extended periods, particularly in cancer cells where it promotes survival and proliferation .
Dosage Effects in Animal Models
The effects of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose vary with different dosages in animal models. At low concentrations, the compound supports normal cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, particularly in sensitive tissues . Studies have shown that excessive amounts of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can disrupt cellular homeostasis and lead to detrimental outcomes .
Metabolic Pathways
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is involved in the purine biosynthesis pathway, where it serves as a precursor for AICAR and subsequently IMP . This pathway is crucial for the synthesis of adenine and guanine nucleotides, which are essential for DNA and RNA formation . The compound interacts with enzymes such as adenylosuccinate lyase and phosphoribosylaminoimidazole-succinocarboxamide synthase, playing a vital role in maintaining nucleotide balance within the cell .
Transport and Distribution
Within cells, N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is transported and distributed through specific transporters and binding proteins. It is primarily localized in the cytoplasm, where it participates in metabolic processes . The compound’s distribution is influenced by its interactions with cellular transporters, which facilitate its movement across cellular compartments .
Subcellular Localization
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is predominantly localized in the cytoplasm, where it engages in purine biosynthesis . Its activity is regulated by its interactions with enzymes and other biomolecules within this compartment. The compound’s subcellular localization is essential for its function in nucleotide synthesis and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can be synthesized through a series of chemical reactions involving the condensation of 5-aminoimidazole-4-carboxamide ribotide (AICAR) with succinic acid. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose, which can be used in further chemical synthesis or as intermediates in biochemical pathways .
相似化合物的比较
Similar Compounds
5-Aminoimidazole-4-carboxamide ribotide (AICAR): An intermediate in purine biosynthesis and an analog of adenosine monophosphate (AMP).
Succinyladenosine (S-Ado): Another metabolite involved in purine metabolism.
Adenylosuccinate (SAMP): A precursor in the synthesis of AMP
Uniqueness
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is unique due to its specific role in the purine biosynthesis pathway and its involvement in the conversion of SAICAR to AICAR. This specificity makes it a valuable compound for studying purine metabolism and related biochemical processes .
属性
IUPAC Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O9/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25)/t4-,5+,8+,9+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLTOHYNRQCLJ-ZZZDFHIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711616 | |
| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17388-80-6 | |
| Record name | N-[(5-Amino-1-β-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17388-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinylaminoimidazole carboxamide riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


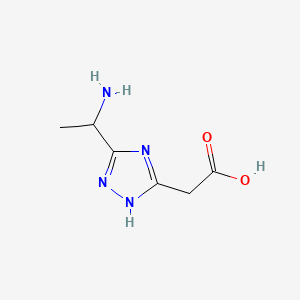


![2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol](/img/structure/B569504.png)
![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)

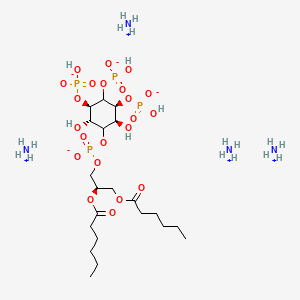
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)
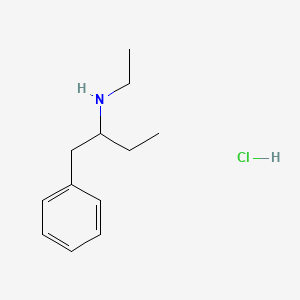
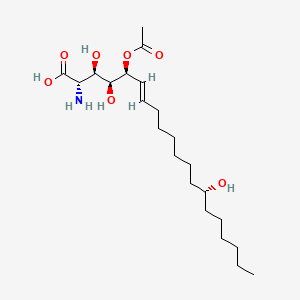
![1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile](/img/structure/B569522.png)
